2-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a biphenyl group, an azetidine ring, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the biphenyl carbonyl intermediate, which is then reacted with azetidine derivatives under controlled conditions. The final step involves the cyclization to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The biphenyl and azetidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the azetidine and dihydropyridazinone moieties can interact with specific amino acid residues, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
- 2-[([1,1’-biphenyl]-4-yloxy)methyl]oxirane
- 1,1’-Biphenyl, 2-methyl-
Uniqueness
What sets 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the azetidine ring, in particular, provides a distinct mode of interaction with biological targets compared to other biphenyl derivatives.
Properties
IUPAC Name |
6-methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16-7-12-21(26)25(23-16)15-17-13-24(14-17)22(27)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-12,17H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNQJJXUFTCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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